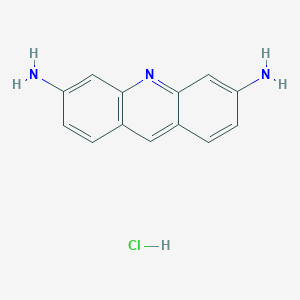

アクリジン-3,6-ジアミン塩酸塩

説明

Proflavine hydrochloride is a brown powder. (NTP, 1992)

3,6-diaminoacridine monohydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of 3,6-diaminoacridine and hydrogen chloride. It has a role as an antibacterial agent, an antiseptic drug, an intercalator and a carcinogenic agent. It contains a 3,6-diaminoacridine(1+).

科学的研究の応用

抗菌剤

プロフラビン塩酸塩は、効果的な消毒剤および抗菌剤として使用されてきました。 DNAにインターカレーションする能力は、細菌に対して強力であり、今日でも臨床現場で使用されています .

DNAインターカレーション研究

この化合物のDNAとの相互作用、特にin vitroでのDNA複製中のフレームシフト変異を引き起こすことは、重要な研究分野です。 この性質は、変異誘発とDNA複製プロセスを理解するための研究で活用されています .

抗けいれん剤研究

アクリドン系の新規化合物は、アクリジン-3,6-ジアミン構造を含むものであり、抗けいれん剤としての可能性について合成および研究されています .

有機合成における光触媒作用

アクリジン光触媒作用は、これまでアクセスできなかった均一な光触媒反応を促進し、幅広いアミンや非タンパク質生成α-アミノ酸の合成につながることが示されています .

変異とDNA切断に関する研究

プロフラビン塩酸塩の誘導体は、ウイルスや細菌に変異を引き起こし、細胞内でDNAの切断を誘発することが示されており、これはDNAトポイソメラーゼII中間体を安定化する能力による可能性があります .

光触媒における光増感剤

光触媒として、プロフラビン塩酸塩は、可視光にさらされることで光誘起電子移動(PET)を開始する能力を示し、エネルギー効率と環境に優しい成果を効果的に達成するための効率的な方法を提供しています .

作用機序

Target of Action

The primary target of acridine-3,6-diamine hydrochloride is DNA . It acts by intercalating DNA, disrupting DNA synthesis, and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction .

Mode of Action

Acridine-3,6-diamine hydrochloride interacts with its target, DNA, through a process known as intercalation . Intercalation is a process where the compound inserts itself between the base pairs of the DNA double helix . This disrupts DNA synthesis and leads to mutations in the copied DNA strands . The planar form of the compound, characterized by its three planar aromatic rings, each with a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations, makes intercalation into double-stranded DNA quite likely .

Biochemical Pathways

The primary biochemical pathway affected by acridine-3,6-diamine hydrochloride is DNA synthesis . By intercalating DNA, the compound disrupts the normal process of DNA replication . This leads to mutations in the copied DNA strands, which can prevent bacterial reproduction .

Pharmacokinetics

It’s known that the compound is used topically, mainly in wound dressings . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of acridine-3,6-diamine hydrochloride is the prevention of bacterial reproduction . By disrupting DNA synthesis and causing mutations in the copied DNA strands, the compound inhibits the ability of bacteria to reproduce . This makes it an effective antiseptic, particularly for treating infected wounds .

生化学分析

Biochemical Properties

Acridine-3,6-diamine hydrochloride has been found to interact with DNA and related enzymes. The compound’s mode of action is principally due to DNA intercalation . This intercalation is fueled by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .

Cellular Effects

The effects of Acridine-3,6-diamine hydrochloride on cells are significant. It has been shown that this compound can lead to mutations in viruses and bacteria and DNA-breaking in cells . This is possibly due to the ability of Acridine-3,6-diamine hydrochloride to stabilize DNA-topoisomerase II intermediates .

Molecular Mechanism

The molecular mechanism of Acridine-3,6-diamine hydrochloride involves its interaction with DNA. The compound intercalates into DNA, disrupting its structure and function . This intercalation is likely due to the planar form of the compound, which allows it to fit between the base pairs of the DNA double helix .

Temporal Effects in Laboratory Settings

It is known that both the fluorescence and the triplet excited-state generation of this compound are quenched after intercalation into DNA, due to ultrafast non-radiative channels .

Metabolic Pathways

Given its interaction with DNA, it is likely that it plays a role in pathways involving DNA synthesis and repair .

Transport and Distribution

Given its ability to intercalate into DNA, it is likely that it is transported to the nucleus of cells .

Subcellular Localization

Acridine-3,6-diamine hydrochloride is likely to be localized in the nucleus of cells due to its ability to intercalate into DNA . This localization could potentially affect its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

特性

IUPAC Name |

acridine-3,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h1-7H,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGTVBGXBUVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3.HCl, C13H12ClN3 | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

952-23-8, 531-73-7 | |

| Record name | 3,6-Acridinediamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Acridinediamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021191 | |

| Record name | Proflavin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Proflavine hydrochloride is a brown powder. (NTP, 1992) | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

952-23-8, 7459-75-8 | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,6-Acridinediamine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7459-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine, 3,6-diamino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proflavin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proflavine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-diaminoacridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51AA3SI0JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

518 °F DECOMPOSES (NTP, 1992) | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

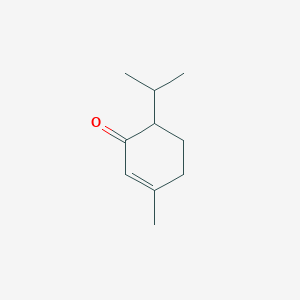

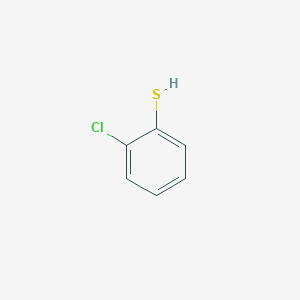

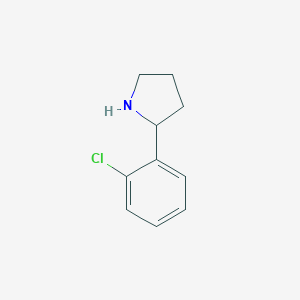

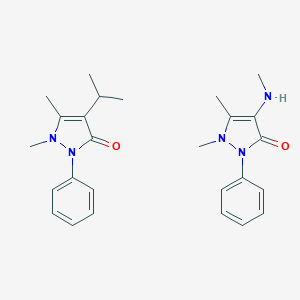

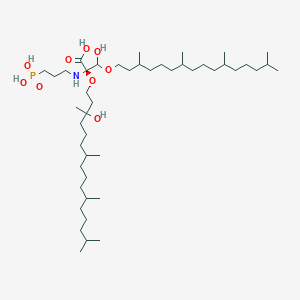

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,6-Diaminoacridine hydrochloride interact with its target and what are the downstream effects?

A1: 3,6-Diaminoacridine hydrochloride is known to intercalate into DNA, inserting itself between the base pairs. [, ] This interaction disrupts DNA replication and transcription, ultimately leading to bacterial cell death. [, ] Studies have shown that carbon nanocages can efficiently adsorb 3,6-Diaminoacridine hydrochloride, potentially protecting DNA from its intercalating effects. []

Q2: What is the structural characterization of 3,6-Diaminoacridine hydrochloride?

A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of 3,6-Diaminoacridine hydrochloride, it is an acridine derivative with the chemical formula C13H11N3·HCl. Its structure consists of a three-ring acridine core with amino groups substituted at the 3 and 6 positions.

Q3: What are the applications of 3,6-Diaminoacridine hydrochloride in analytical methods?

A3: Research indicates that 3,6-Diaminoacridine hydrochloride, in conjunction with moxalactam, can be utilized in a selective medium for the impedimetric detection of Listeria species. [] This method allows for the rapid and quantitative detection of Listeria monocytogenes, L. innocua, and L. welshimeri within 36 hours. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。